![molecular formula C15H20ClNO4S B2893272 9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1327705-55-4](/img/structure/B2893272.png)
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” center. This particular compound features a spiro center with a 1,5-dioxa-9-azaspiro[5.5]undecane core, which is further substituted with a 2-chlorobenzylsulfonyl group. The presence of both oxygen and nitrogen atoms in the spiro ring system, along with the chlorobenzylsulfonyl group, imparts unique chemical and biological properties to the compound.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against dengue virus type 2 (denv2) . The specific target within the DENV2 is suggested to be the NS5-methyltransferase .
Mode of Action
Docking calculations for similar compounds suggest that they bind to the ns5-methyltransferase of denv2 . This interaction could potentially inhibit the function of the enzyme, thereby affecting the life cycle of the virus .
Biochemical Pathways
Given its potential antiviral activity, it can be inferred that it may interfere with the replication cycle of denv2 .
Result of Action
Its potential antiviral activity suggests that it may inhibit the replication of denv2, thereby reducing the severity of the infection .
Analyse Biochimique
Biochemical Properties
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as NS5-methyltransferase, which is crucial for the replication of certain viruses . The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the viral replication process. Additionally, this compound exhibits interactions with various proteins and other biomolecules, contributing to its broad spectrum of biochemical activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the replication of dengue virus type 2 by targeting NS5-methyltransferase . This inhibition leads to alterations in viral gene expression and a subsequent reduction in viral load within infected cells. Furthermore, this compound affects cellular metabolism by interfering with metabolic pathways essential for viral replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of NS5-methyltransferase, inhibiting its enzymatic activity . This inhibition prevents the methylation of viral RNA, a critical step in the viral replication process. Additionally, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the compound maintains its inhibitory effects on viral replication, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of viral replication, with higher doses leading to more pronounced effects . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to viral replication. The compound interacts with enzymes such as NS5-methyltransferase, which plays a key role in the methylation of viral RNA . By inhibiting this enzyme, the compound disrupts the viral replication process and reduces the viral load. Additionally, this compound may affect other metabolic pathways by modulating the activity of key enzymes and cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach its target sites. Once inside the cell, this compound may accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral enzymes and other biomolecules . Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended targets and exerts its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spiro ring system through a cyclization reaction. The key steps include:
Formation of the Spiro Ring System: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or diamine, under acidic or basic conditions.
Introduction of the Chlorobenzylsulfonyl Group: This step involves the reaction of the spiro compound with 2-chlorobenzylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chlorobenzylsulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may result in the formation of alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings, due to its spirocyclic structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A related spiro compound with a similar core structure but lacking the chlorobenzylsulfonyl group.
1-Oxa-9-azaspiro[5.5]undecane: Another spiro compound with an oxygen atom in the ring system, used in the development of antituberculosis agents.
Spiro[5.5]undecane Derivatives: Various derivatives with different substituents, such as 1,3-dioxane or 1,3-dithiane rings, exhibiting unique chemical and biological properties.
Uniqueness
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is unique due to the presence of the 2-chlorobenzylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets, enhancing the compound’s potential as a bioactive molecule. Additionally, the combination of oxygen and nitrogen atoms in the spiro ring system contributes to its unique chemical properties and reactivity.
Propriétés
IUPAC Name |
9-[(2-chlorophenyl)methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c16-14-5-2-1-4-13(14)12-22(18,19)17-8-6-15(7-9-17)20-10-3-11-21-15/h1-2,4-5H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLAPDMAFJXOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
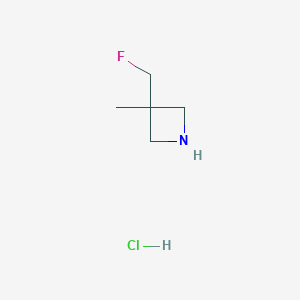
![(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2893195.png)
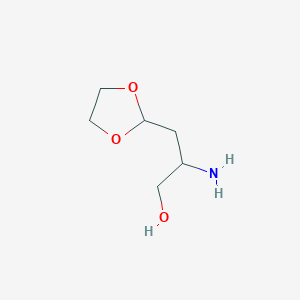
![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)
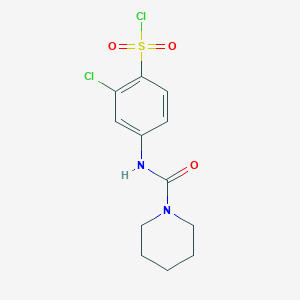
![(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2893200.png)
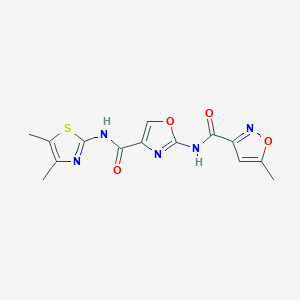
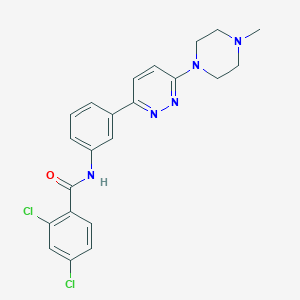
![3-methoxy-N-methyl-N-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2893205.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B2893206.png)
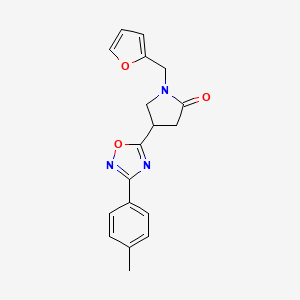

![3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2893209.png)
![4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide](/img/structure/B2893211.png)
